2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone
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Overview
Description
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone is an organic compound with a complex structure that includes a thiophene ring, a hydroxyethyl group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid, which is converted to thiophene-2-carboxylic acid chloride using thionyl chloride.
Formation of the Ethanone Moiety: The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the intermediate 2-[(2-hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-[(2-Oxo-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone.
Reduction: 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanol.
Substitution: N-alkyl derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The hydroxyethyl and isopropylamino groups allow it to form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone: Similar structure but with a methyl group instead of an isopropyl group.
2-[(2-Hydroxy-ethyl)-ethyl-amino]-1-thiophen-2-yl-ethanone: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and ethyl analogs, potentially offering different pharmacological or chemical properties.
Properties
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIADVJUADLCYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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